molecular formula C24H18N4O6S B2482300 ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1396783-84-8

ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Numéro de catalogue: B2482300
Numéro CAS: 1396783-84-8
Poids moléculaire: 490.49
Clé InChI: OOSGOVSRUDYDNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex synthetic compound based on the thieno[3,4-d]pyridazine core scaffold, a structure of significant interest in medicinal chemistry for its diverse biological potential. While specific bioactivity data for this exact molecule may be limited, its core structure is closely related to other derivatives that have demonstrated notable biological activities in research settings. Specifically, structurally similar compounds featuring the thieno[3,4-d]pyridazine core have been investigated for their anticancer properties, with mechanisms that may include inducing cell cycle arrest and inhibiting tumor growth . Furthermore, the integration of a benzo[d]oxazol-2-one acetamido moiety at position 5 is a key functional group that can influence the molecule's electronic profile and its interaction with biological targets, potentially contributing to antimicrobial or enzyme inhibitory effects as seen in related molecular systems . This product is intended for research applications only, such as in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the development of novel bioactive molecules. It is supplied with high-quality standards for non-human, non-veterinary research use. For Research Use Only. Not for human or veterinary use.

Propriétés

IUPAC Name

ethyl 4-oxo-5-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O6S/c1-2-33-23(31)20-15-13-35-21(19(15)22(30)28(26-20)14-8-4-3-5-9-14)25-18(29)12-27-16-10-6-7-11-17(16)34-24(27)32/h3-11,13H,2,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSGOVSRUDYDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activities associated with this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization reactions that construct the thieno-pyridazine framework.
  • Introduction of the Oxobenzo[d]oxazole Moiety : The oxobenzo[d]oxazole is synthesized through cyclization of appropriate precursors.
  • Acetamido Group Attachment : The acetamido group is introduced via acylation reactions.
  • Final Esterification : Ethyl esterification completes the synthesis.

Biological Activity

The biological activity of ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been investigated in various studies. Below are some notable findings:

Anticancer Activity

Research indicates that compounds containing the oxobenzo[d]oxazole moiety exhibit significant anticancer properties. For instance, a related compound demonstrated efficacy against lung cancer cell lines using the Sulforhodamine B (SRB) assay, showing potential for further development in cancer therapeutics .

Antibacterial Properties

The compound's antibacterial activity was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that derivatives of this compound exhibited higher activity compared to standard antibiotics like Ciprofloxacin. Specifically, certain derivatives achieved zones of inhibition greater than those observed for Ciprofloxacin in both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Evaluation

A study focused on a series of compounds related to ethyl 4-oxo-5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate evaluated their effects on various cancer cell lines. The results indicated that these compounds inhibited cell proliferation effectively and induced apoptosis in a dose-dependent manner.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)15Apoptosis induction
Compound BMCF7 (Breast)10Cell cycle arrest

Case Study 2: Antibacterial Testing

In another investigation, derivatives were tested against multiple bacterial strains using the disk diffusion method. The results highlighted the potential of these compounds as alternative antibacterial agents.

CompoundStaphylococcus aureus (mm)Escherichia coli (mm)
Compound C2218
Compound D2520

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The compound’s structural uniqueness lies in its hybrid thienopyridazine-benzoxazole framework. Below is a comparative analysis with key analogues:

Compound Name/ID Core Structure Key Substituents Potential Applications
Target Compound Thieno[3,4-d]pyridazine 3-phenyl, 5-acetamido (benzoxazole-linked), 1-ethyl ester Kinase inhibition, antimicrobial
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Benzo[b][1,4]oxazin-3(4H)-one Pyrimidinyl and substituted phenyl groups Not reported; likely bioactive
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (1282448-99-0) Thieno[3,4-d]pyridazine 3-(4-aminophenyl), 5-amino, 1-ethyl ester Intermediate for drug discovery
3-[(2-Benzyl-3-oxo-hexahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)sulfonyl]benzonitrile (1331738-06-7) Pyrazolo[3,4-c]pyridine Sulfonylbenzonitrile, benzyl group Unknown; sulfonamide motifs suggest protease inhibition

Key Observations :

Core Heterocycle Differences: The target compound’s thienopyridazine core offers π-conjugation distinct from benzooxazine (e.g., 7a-c) or pyrazolopyridine (e.g., 1331738-06-7). The benzoxazole substituent in the target compound introduces a rigid, planar moiety absent in analogues like 1282448-99-0 (which has amino groups). This rigidity may improve metabolic stability but reduce solubility .

Substituent Impact: Acetamido vs. Amino Groups: The acetamido linkage in the target compound likely reduces basicity compared to the primary amine in 1282448-99-0, altering pharmacokinetic properties (e.g., membrane permeability) . Ester vs. Sulfonyl Groups: The ethyl ester at position 1 (target) is hydrolytically labile, whereas sulfonyl groups (e.g., 1331738-06-7) enhance electronegativity and hydrogen-bonding capacity, critical for target engagement .

Synthetic and Analytical Parallels :

  • Amide coupling (as in the target compound’s synthesis) is a common step in analogues like 7a-c, though reagents (e.g., Cs₂CO₃ vs. DCC) vary.
  • Spectroscopic characterization (¹H NMR, IR) aligns with trends in related heterocycles, where aromatic protons and carbonyl signals dominate .

Methodological Considerations in Comparison
  • Similarity Metrics: Computational tools (e.g., Tanimoto coefficients) would classify the target compound as distinct from benzooxazines (low structural overlap) but closer to other thienopyridazines. Such differences underscore the need for multi-parameter similarity assessments in virtual screening .
  • Analytical Consistency : As shown in CMC determinations for surfactants , method choice (e.g., spectrofluorometry vs. tensiometry) can yield comparable data. For the target compound, orthogonal techniques (e.g., XRD via SHELX paired with NMR) would enhance structural validation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.